molecular formula C11H8Cl2N2 B2374521 3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine CAS No. 339008-53-6

3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine

Cat. No.: B2374521
CAS No.: 339008-53-6
M. Wt: 239.1
InChI Key: ZYFQNPOOTLRDPJ-UHFFFAOYSA-N
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Description

3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine is a chemical compound with the molecular formula C11H8Cl2N2. It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazine N-oxide .

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine is unique due to the presence of both chlorine and a chlorophenylmethyl group on the pyridazine ring. This unique substitution pattern imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-6-[(2-chlorophenyl)methyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-10-4-2-1-3-8(10)7-9-5-6-11(13)15-14-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFQNPOOTLRDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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